N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Description
Crystallographic and Computational Analysis of Indenone-Acetamide Hybrid Architecture
The crystallographic analysis of this compound has revealed fundamental structural parameters that define its molecular architecture. Single-crystal X-ray diffraction studies have established the compound's triclinic crystal system with space group P1, providing detailed atomic coordinates and bond lengths that characterize the indenone-acetamide hybrid structure. The asymmetric unit contains a single molecule with well-defined geometric parameters, including C-C bond lengths averaging 0.002 Angstroms and systematic variations in bond angles that reflect the strain introduced by the fused ring system.
The molecular geometry demonstrates significant planarity within the indanone core structure, with the acetamide substituent positioned to minimize steric interactions while maintaining conjugative stabilization. Crystallographic data indicates specific atomic distances and angles that define the spatial arrangement of the carbonyl groups, with the indanone carbonyl carbon exhibiting characteristic ketone geometry and the acetamide nitrogen adopting a planar triangular configuration. The crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure, with molecules arranged in sheet-like formations when viewed along specific crystallographic axes.
Computational analysis using density functional theory methods has provided complementary insights into the electronic structure and molecular orbital distributions within the hybrid architecture. The calculations reveal significant electron delocalization across the aromatic system, with particular emphasis on the interaction between the indanone π-system and the acetamide functionality. The computational models predict optimized bond lengths and angles that correlate well with experimental crystallographic measurements, validating the theoretical approach and providing confidence in the structural interpretations.
The hybrid architecture exhibits unique characteristics resulting from the combination of the electron-withdrawing carbonyl group in the indanone ring and the electron-donating properties of the acetamide nitrogen. This electronic complementarity creates regions of varied electron density that influence both chemical reactivity and physical properties. The computational analysis has identified specific molecular orbitals responsible for the compound's stability and has predicted potential sites for chemical modification or further functionalization.
Comparative Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)
Comprehensive spectroscopic characterization of this compound has provided detailed insights into its molecular structure and electronic properties through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that correspond to specific proton environments within the molecular framework. The aromatic protons display characteristic signals, with the proton at the fourth position appearing as a doublet at approximately 7.54-7.58 parts per million, while the seventh position proton generates signals at 7.22-7.25 parts per million. The methylene protons within the indanone ring system produce characteristic signals between 3.99 and 4.02 parts per million, reflecting their unique chemical environment adjacent to the carbonyl functionality.
The acetamide methyl group protons consistently appear as a singlet at approximately 2.18 parts per million across different experimental conditions, providing a reliable identification marker for this functional group. The amide proton exhibits significant chemical shift variation depending on solvent conditions and temperature, typically appearing as a broad signal around 8.24 parts per million in chloroform solutions. These spectroscopic parameters demonstrate excellent reproducibility across multiple research groups and experimental conditions, establishing reliable benchmarks for compound identification and purity assessment.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon chemical environments. The carbonyl carbons exhibit distinct signals, with the indanone carbonyl appearing at approximately 193.6 parts per million and the acetamide carbonyl resonating at 168.8 parts per million. The aromatic carbon signals distribute across the range of 104.8 to 165.3 parts per million, with specific assignments possible through two-dimensional nuclear magnetic resonance techniques and comparison with related indanone derivatives.
Fourier-transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The indanone carbonyl stretch appears prominently in the range of 1664-1749 wavenumbers, while the acetamide carbonyl generates a distinct absorption between 1585-1683 wavenumbers. The nitrogen-hydrogen stretching vibration of the acetamide group produces characteristic bands in the 3194-3417 wavenumber region, providing definitive evidence for the amide functionality. These spectroscopic signatures remain consistent across different sample preparation methods and instrumental configurations, supporting their use as diagnostic tools for structural confirmation.
Tautomeric Behavior and Conformational Dynamics in Solution Phase
The tautomeric behavior of this compound in solution represents a fundamental aspect of its chemical behavior, particularly regarding the potential for keto-enol equilibria within the indanone system. Studies of related indanone compounds have demonstrated that carbonyl compounds with hydrogen atoms on adjacent carbon positions can undergo spontaneous interconversion between keto and enol forms through a process known as tautomerism. This phenomenon involves the migration of a hydrogen atom accompanied by the reorganization of electron density, creating constitutional isomers that exist in dynamic equilibrium.
The specific case of this compound presents unique considerations due to the presence of the acetamide substituent, which can influence the tautomeric equilibrium through both electronic and steric effects. The electron-withdrawing nature of the acetamide group may stabilize certain tautomeric forms while destabilizing others, creating a bias toward specific constitutional arrangements. Experimental evidence from nuclear magnetic resonance studies suggests that the compound exists predominantly in its keto form under standard conditions, consistent with the general tendency of monocarbonyl compounds to favor the ketone tautomer.
Dynamic nuclear magnetic resonance experiments conducted at variable temperatures have provided insights into the conformational mobility of the acetamide side chain and its interaction with the indanone core. The rotation barrier around the carbon-nitrogen bond connecting the acetamide group to the aromatic ring influences the compound's overall conformational landscape and affects its chemical reactivity. Temperature-dependent spectroscopic studies reveal coalescence phenomena that indicate restricted rotation at lower temperatures, with increasing conformational freedom as thermal energy increases.
The solution-phase behavior of the compound also demonstrates sensitivity to solvent polarity and hydrogen-bonding capacity. Polar protic solvents can stabilize specific conformations through intermolecular hydrogen bonding involving the acetamide functionality, while aprotic solvents allow greater conformational freedom. These solvent effects have been documented through systematic nuclear magnetic resonance studies in different solvent systems, revealing chemical shift variations that reflect changes in molecular environment and conformational preferences.
Time-resolved spectroscopic techniques have been employed to investigate the dynamics of conformational interconversion and tautomeric processes. Fluorescence up-conversion studies on related indanone systems have revealed ultrafast dynamics occurring on femtosecond to picosecond timescales, indicating rapid equilibration between different molecular conformations. These studies provide fundamental insights into the energy barriers separating different conformational states and the pathways for interconversion between them.
Electronic Structure Modeling via DFT Calculations
Density functional theory calculations have provided comprehensive insights into the electronic structure of this compound, revealing the fundamental quantum mechanical properties that govern its chemical behavior. The computational analysis employs sophisticated basis sets and exchange-correlation functionals to accurately predict molecular geometries, electronic energies, and spectroscopic properties. These calculations have successfully reproduced experimental bond lengths and angles within acceptable tolerances, validating the theoretical methodology and providing confidence in the predicted electronic properties.
The molecular orbital analysis reveals significant electron delocalization across the aromatic indanone system, with particular emphasis on the interaction between the π-system and the carbonyl functionalities. The highest occupied molecular orbital exhibits predominantly π-character localized on the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl groups. This electronic structure arrangement influences both the compound's optical properties and its chemical reactivity patterns, particularly in electron transfer processes and nucleophilic addition reactions.
Frontier molecular orbital calculations predict specific energies for the highest occupied and lowest unoccupied molecular orbitals, providing insights into the compound's electronic excitation properties and potential for photochemical processes. The energy gap between these frontier orbitals correlates with experimental ultraviolet-visible absorption spectra, supporting the validity of the computational approach. The calculations also predict the distribution of electron density across different atomic centers, identifying regions of high and low electron density that influence chemical reactivity and intermolecular interactions.
The computational modeling has investigated the effects of structural modifications on electronic properties, providing theoretical guidance for the design of related compounds with tailored characteristics. Systematic variation of substituent groups in silico allows prediction of how electronic properties change with structural modifications, facilitating rational design approaches for pharmaceutical and materials applications. These calculations reveal that the acetamide substituent significantly influences the electronic structure compared to unsubstituted indanone, creating unique reactivity patterns and stability characteristics.
Natural bond orbital analysis provides detailed insights into the bonding patterns and charge distribution within the molecular framework. The calculations reveal the degree of ionic character in different bonds and identify regions of electron accumulation and depletion. This information proves valuable for understanding intermolecular interactions, reaction mechanisms, and the influence of environmental factors on molecular properties. The analysis also quantifies the contribution of different resonance structures to the overall electronic description, providing a comprehensive understanding of the compound's electronic nature.
Properties
IUPAC Name |
N-(1-oxo-2,3-dihydroinden-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUPGGYDRVSZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310309 | |
| Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58161-35-6 | |
| Record name | 58161-35-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic route to N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves a two-step process starting from 5-aminoindane or indanone derivatives:
Acetylation of 5-Aminoindane
- Procedure : 5-Aminoindane is refluxed in glacial acetic acid, which acts both as solvent and acetylating agent.
- Reaction Conditions : Typically, the reaction is carried out for about 2 hours under reflux.
- Product : This step yields 5-acetamidoindane with high yield (approximately 98%).
- Isolation : After cooling, the mixture is diluted with water and extracted with dichloromethane. The organic layer is dried and concentrated, followed by crystallization from hexane/dichloromethane to obtain pure product.
- Reference Data : Melting point of 5-acetamidoindane is reported as 99–100 °C, confirming purity.
Oxidation to this compound
- Oxidizing Agent : Chromium trioxide (CrO3) in aqueous glacial acetic acid is used.
- Procedure : CrO3 solution is added dropwise to the 5-acetamidoindane solution at 55 °C over 1 hour.
- Post-reaction Treatment : Isopropanol is added to quench the reaction, followed by cooling in an ice bath, dilution with water, and extraction with ethyl acetate.
- Purification : The organic extracts are dried over sodium sulfate, concentrated, and purified by silica gel chromatography using dichloromethane/ethyl acetate (4:1) as eluent.
- Yield and Properties : The oxidation step yields N-(1-oxo-indane-5-yl)acetamide in about 50% yield, with a melting point around 174 °C.
Industrial Scale Preparation
Industrial synthesis follows the same fundamental steps but employs:
- Catalysts : Chromium (VI) oxide or other chromium-based catalysts.
- Reaction Control : Precise temperature control (0–20 °C) to optimize yield and minimize by-products.
- Automation : Use of automated reactors and continuous flow systems to enhance reproducibility and scalability.
- Purification : Large-scale chromatographic or crystallization techniques to ensure high purity of the final compound.
Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Aminoindane + Glacial acetic acid | Reflux, 2 hours | 5-Acetamidoindane | ~98 | Extraction and crystallization |
| 2 | 5-Acetamidoindane + CrO3 in AcOH | 55 °C, 1 hour, dropwise addition | This compound | ~50 | Chromatography purification |
Alternative Synthetic Considerations
- Direct Acetylation of Indanone : Literature suggests the possibility of direct reaction of indanone with acetic anhydride in the presence of chromium (VI) oxide catalyst at low temperatures (0–20 °C) to form the acetamide derivative, though this method is less commonly reported and may require stringent reaction control.
- Oxidation Variants : Other oxidizing agents such as potassium permanganate or chromium trioxide variants may be used, but chromium trioxide in acetic acid is preferred for selectivity and yield.
Analytical and Structural Confirmation
- NMR Spectroscopy : Proton NMR confirms the structure with characteristic signals for aromatic protons, acetamide methyl, and methylene groups.
- Melting Point : Distinct melting points for intermediates and final product aid in purity assessment.
- Chromatography : Silica gel chromatography with dichloromethane/ethyl acetate mixtures effectively purifies the compound.
- X-ray Crystallography : Crystal structure data for related compounds with indane and acetamide moieties confirm molecular geometry and purity.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions and condensation reactions due to the electrophilic nature of its carbonyl group.
Biology
Research indicates potential biological activities of this compound. Studies have focused on its antimicrobial properties, where derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal agents like Candida albicans. The results suggest that certain derivatives exhibit significant antibacterial and antifungal activities.
Medicine
In pharmacology, this compound has been investigated for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may interact with enzymes involved in inflammatory pathways, indicating its potential role as an anti-inflammatory agent. Further research is needed to elucidate its mechanisms of action and therapeutic applications.
Industry
The compound is utilized in the development of new materials and chemical processes. Its ability to undergo various chemical transformations makes it valuable in industrial applications where complex organic synthesis is required .
Antimicrobial Activity
A study involving the synthesis of 15 derivatives from 2,3-dihydro-1H-inden-1-one demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using grinding, stirring, and ultrasound irradiation methods, yielding promising results in terms of their antibacterial properties.
Anti-inflammatory Studies
Another investigation explored the anti-inflammatory potential of derivatives similar to this compound. These studies revealed that certain compounds exhibited significant inhibition of inflammatory markers in vitro, suggesting their potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, enabling comparative analysis of their physicochemical properties, reactivity, and applications.
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0)
- Molecular Formula: C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Structural Difference: The indanone ring is replaced with a partially saturated naphthalenone system (5,6,7,8-tetrahydronaphthalen-5-one).
- Relevance : This compound exhibits a similarity score of 0.70–0.85 to the target molecule, reflecting shared acetamide and ketone functionalities . The extended aromatic system may enhance π-stacking interactions in supramolecular or protein-binding applications.
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide (CAS 52851-41-9)
- Molecular Formula: C₁₇H₁₆FNO₂
- Molecular Weight : 285.32 g/mol
- Structural Difference: A 2-fluorophenoxy group replaces the ketone at the 1-position of the indene ring.
N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide
- Molecular Formula: C₁₂H₁₅NO₂
- Synthesis: Prepared via photochemical methoxylation of N-(2,3-dihydro-1H-inden-5-yl)acetamide using methanol and a photocatalyst .
- Structural Difference : A methoxy group replaces the ketone oxygen, converting the carbonyl into an ether.
- Reactivity : The electron-donating methoxy group may alter nucleophilic reactivity compared to the ketone-containing parent compound .
N-Ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide (Lig2)
- Structural Features : A spirocyclic benzothiazole-acetamide hybrid with an ethyl substituent.
- Biological Relevance : Identified as a hit molecule targeting bacterial cysteine biosynthesis enzymes, highlighting the role of acetamide derivatives in antimicrobial drug discovery .
2-Oxoindoline-Based Acetamides
- Examples :
- 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide
- 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide
- Structural Difference: The indanone ring is replaced with a 2-oxoindoline scaffold, introducing an additional NH group and conjugated double bond.
- Applications : These derivatives are explored for their anticancer and anti-inflammatory activities, leveraging the hydrogen-bonding capacity of the oxoindoline moiety .
Comparative Data Table
Key Research Findings
- Synthetic Utility: this compound is a precursor in multicomponent reactions, such as the synthesis of cyanated intermediates (e.g., N-(1-cyano-1-(trimethylsilyloxy)-2,3-dihydro-1H-inden-5-yl)acetamide) .
- Biological Potential: Structural analogs like Lig2 demonstrate inhibitory activity against bacterial cysteine synthases, underscoring the pharmacophoric importance of acetamide motifs .
- Crystallography : Derivatives such as N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide have been structurally characterized via X-ray diffraction, aiding in conformational analysis .
Biological Activity
N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C11H11NO2
- Molecular Weight : 189.21 g/mol
- CAS Number : 58161-35-6
The compound features a unique indene structure, which contributes to its reactivity and biological activity. The presence of the acetamide group enhances its potential applications in chemical synthesis and biological studies .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
The compound's mechanism of action involves interference with essential metabolic processes in bacteria, leading to growth inhibition .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The compound appears to modulate the activity of specific enzymes and receptors, potentially leading to reduced inflammation . This makes it a candidate for further pharmacological investigations aimed at treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. In particular, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated several derivatives for their anticancer activity against leukemia and non-small cell lung cancer cell lines. For instance:
Compound 3e demonstrated significant growth inhibition:
- Leukemia : 61.47%
- Non-Small Cell Lung Cancer : 79.31%
- Breast Cancer : 62.82%
These findings suggest that structural modifications can enhance the anticancer properties of compounds related to this compound .
Summary of Applications
This compound serves as a versatile intermediate in organic synthesis and has potential applications across various scientific fields:
- Microbiology : Development of antimicrobial agents.
- Pharmacology : Investigated for anti-inflammatory and analgesic effects.
- Virology : Potential antiviral applications.
- Agriculture : Herbicidal activity observed in related compounds.
Q & A
Q. What are the standard synthetic routes for N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via a multi-step approach. A representative method involves:
- Step 1: Reacting 5-aminoindanone with acetic anhydride or acetyl chloride under controlled acidic/basic conditions to form the acetamide moiety.
- Step 2: Introducing substituents or modifying the indenone core using reagents like ZnI₂ and trimethylsilyl cyanide (TMSCN) in solvent mixtures (e.g., toluene/acetonitrile) at 60°C for 3 hours to enhance reactivity .
- Optimization: Precise control of temperature (60–80°C), reaction time (3–6 hours), and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to TMSCN) minimizes by-products. Purification via aqueous workup (NaHCO₃) and column chromatography ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups (e.g., indenone carbonyl at ~200 ppm, acetamide methyl at ~2.1 ppm).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 203.1 for C₁₁H₁₁NO₂).
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .
Q. What functional groups in this compound influence its bioactivity?
The indenone carbonyl group (1-oxo) and acetamide moiety are critical. The carbonyl participates in hydrogen bonding with biological targets (e.g., enzymes), while the acetamide enhances solubility and metabolic stability. Substitutions at the 5-position (e.g., bromine, fluorine) modulate electronic effects and binding affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
SAR studies focus on:
- Core Modifications: Introducing electron-withdrawing groups (e.g., Br at position 6) increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Substituent Effects: Fluorine at the phenyl ring (e.g., N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide) improves bioavailability and CNS penetration due to increased lipophilicity .
- Hybrid Structures: Combining indenone with heterocycles (e.g., benzimidazole) in derivatives like N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-((pyridine-4-ylmethyl)amino)ethyl)-1H-benzo[d]imidazol-1-yl)acetamide enhances dual-target activity (e.g., NOD1/NOD2 inhibition) .
Q. What experimental strategies resolve low solubility in pharmacological assays?
- Co-solvent Systems: Use DMSO (<1% v/v) or cyclodextrin complexes to maintain solubility in aqueous buffers.
- Prodrug Design: Mask polar groups (e.g., esterification of the acetamide) improves membrane permeability.
- Nanoparticle Encapsulation: Lipid-based carriers increase bioavailability in in vivo models .
Q. How are crystallographic techniques applied to study this compound’s interactions?
- Single-Crystal X-ray Diffraction: SHELX software refines crystal structures, revealing intermolecular interactions (e.g., hydrogen bonds between the indenone carbonyl and water molecules in the lattice) .
- Graph Set Analysis: Quantifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict packing efficiency and stability .
Q. What cellular models are used to evaluate anti-inflammatory or anticancer activity?
- THP-1 Monocytes: Treated with LPS to induce cytokine release (IL-8, TNF-α); compound efficacy is measured via ELISA kits.
- HEK-Blue NOD1/NOD2 Cells: NF-κB activation is quantified using secreted embryonic alkaline phosphatase (SEAP) assays.
- IC₅₀ Determination: Dose-response curves (0.1–100 µM) identify potency, with controls for cytotoxicity (e.g., MTT assay) .
Methodological Challenges and Solutions
Q. How are contradictory bioactivity data resolved across studies?
- Source Verification: Confirm compound purity (HPLC, NMR) to rule out batch variability.
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified THP-1) and protocols (e.g., 24-hour incubation).
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends .
Q. What computational tools predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina): Screens against protein databases (e.g., PDB ID 4ZI9 for acetyltransferases).
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore Modeling (MOE): Identifies essential interaction sites (e.g., hydrogen bond acceptors near the indenone core) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
